molecular formula C23H26N2O4 B4001100 Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4001100
M. Wt: 394.5 g/mol
InChI Key: CEXLCAMPGLHNMA-UHFFFAOYSA-N
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Description

Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a butoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with 4-butoxybenzaldehyde, followed by cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of advanced chromatographic techniques for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amino derivatives.

    Substitution: The tetrahydropyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted tetrahydropyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Butonitazene: A synthetic opioid with potent analgesic properties.

    Indazole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.

Comparison: Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds like Butonitazene and Indazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Biological Activity

Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N1O4 with a molecular weight of approximately 357.43 g/mol. The compound features a tetrahydropyrimidine ring which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC21H25N1O4
Molecular Weight357.43 g/mol
StructureTetrahydropyrimidine
Key Functional GroupsEster, Carbonyl

Synthesis

The synthesis of this compound can be achieved through various methods, notably the Biginelli reaction. This reaction involves the condensation of an aldehyde, a hydrogen methylene active compound, and urea or its analogs. The reaction is typically catalyzed by an acid and can yield high purity products when monitored using thin-layer chromatography (TLC) and characterized with spectroscopic techniques such as IR and NMR.

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Research indicates that tetrahydropyrimidine derivatives can exhibit significant antimicrobial properties against various pathogens. The presence of the butoxy group may enhance its efficacy by improving solubility and bioavailability.

2. Anti-inflammatory Effects:
Compounds in this class have shown potential in inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs.

3. Anticancer Properties:
Recent studies have reported that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Activity: A derivative similar to Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine was tested against glioma cell lines and showed promising results in reducing cell viability through apoptosis induction .
  • Antimicrobial Screening: A series of tetrahydropyrimidine derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Interaction with COX enzymes reduces the production of pro-inflammatory mediators.
  • Cell Cycle Arrest: Induction of apoptosis in cancer cells may occur through activation of caspases and modulation of Bcl-2 family proteins.
  • Nucleophilic Attack: The electron-donating nature of the butoxy group may enhance nucleophilicity at adjacent sites on the pyrimidine ring.

Properties

IUPAC Name

benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-4-14-28-19-12-10-18(11-13-19)21-20(16(2)24-23(27)25-21)22(26)29-15-17-8-6-5-7-9-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXLCAMPGLHNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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